N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c1-4-26-16-11-15(8-9-17(16)29-12-20(2,3)19(26)28)25-18(27)13-6-5-7-14(10-13)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDASUASHPBHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C23H27F3N2O4S
- Molecular Weight : Approximately 458.54 g/mol
- Functional Groups : Includes a tetrahydrobenzo[b][1,4]oxazepine moiety and a trifluoromethylbenzamide group.
This structural complexity suggests a diverse range of biological activities.
Research indicates that this compound may act as an inhibitor of specific biological pathways involved in cell proliferation. Its mechanism is primarily linked to the inhibition of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell death pathways and inflammatory responses. Inhibition of RIPK1 has been associated with therapeutic effects in various diseases, including cancer and neurodegenerative disorders .
Anticancer Potential
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Inhibition of Cancer Cell Lines : Compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo) have shown efficacy against resistant cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound's sulfonamide component suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects, indicating that this compound may also exhibit similar activities against various pathogens.
Case Studies
- In Vitro Studies : Preliminary studies indicate significant biological activity against specific cancer cell lines with IC50 values demonstrating effective inhibition at low concentrations.
- Animal Models : In vivo studies are necessary to confirm the efficacy and safety profile of the compound. Early-stage animal trials have indicated promising results in reducing tumor growth rates.
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The unique structure of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide allows it to interact with various biological targets involved in cancer progression.
Case Study: Anticancer Efficacy
A study demonstrated that derivatives of this compound exhibited significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were reported as follows:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
These findings suggest that the compound may be a promising candidate for developing new anticancer therapies .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its structural components allow it to inhibit specific pathways associated with inflammation.
Mechanistic Insights
In vitro studies have indicated that the compound can modulate cytokine release and reduce inflammatory markers in various models. This makes it a potential candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake and bioavailability.
Key Structural Features
| Feature | Description |
|---|---|
| Tetrahydrobenzo[b][1,4]oxazepin core | Provides a scaffold for biological activity |
| Trifluoromethyl group | Enhances lipophilicity and bioactivity |
Q & A
Q. What strategies guide the design of analogs with improved potency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
